(E)-Dec-5-ene-4,7-dione
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Overview
Description
(E)-Dec-5-ene-4,7-dione is an organic compound characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and two ketone groups at the fourth and seventh positions. This compound is part of the broader class of enones, which are known for their reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Dec-5-ene-4,7-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 4-oxohexanal and 3-buten-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate, leading to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-Dec-5-ene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Diols and alcohols.
Substitution: Halogenated derivatives and other substituted enones.
Scientific Research Applications
(E)-Dec-5-ene-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential therapeutic effects.
Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-Dec-5-ene-4,7-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the conjugated double bond and the ketone groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-Hex-3-ene-2,5-dione: A shorter-chain analog with similar reactivity but different physical properties.
(E)-Dodec-7-ene-6,9-dione: A longer-chain analog with comparable chemical behavior but distinct applications.
Uniqueness
(E)-Dec-5-ene-4,7-dione is unique due to its specific chain length and the positioning of the double bond and ketone groups. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H16O2 |
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Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-dec-5-ene-4,7-dione |
InChI |
InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
OLYFJHTYMIDQGR-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C(=O)CCC |
Canonical SMILES |
CCCC(=O)C=CC(=O)CCC |
Origin of Product |
United States |
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